![molecular formula C7H15ClN2O2S B6607584 N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamidehydrochloride CAS No. 2839138-95-1](/img/structure/B6607584.png)
N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamidehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamidehydrochloride is a chemical compound with the molecular formula C7H15ClN2O2S and a molecular weight of 226.73 g/mol . This compound is notable for its unique bicyclic structure, which includes a bicyclo[1.1.1]pentane core. The presence of both an amine group and a sulfonamide group makes it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamidehydrochloride typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 3-aminobicyclo[1.1.1]pentane with ethane-1-sulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is then treated with hydrochloric acid to yield the final hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamidehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules
Wirkmechanismus
The mechanism of action of N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamidehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. Additionally, the bicyclic structure provides rigidity, enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-butyl N-{3-aminobicyclo[1.1.1]pentan-1-yl}carbamate: Another compound with a bicyclo[1.1.1]pentane core, used in similar applications.
N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide: Shares the bicyclic structure but has different functional groups, leading to varied reactivity and applications.
Uniqueness
N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamidehydrochloride is unique due to the combination of its bicyclic structure and the presence of both amine and sulfonamide groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry .
Eigenschaften
IUPAC Name |
N-(3-amino-1-bicyclo[1.1.1]pentanyl)ethanesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S.ClH/c1-2-12(10,11)9-7-3-6(8,4-7)5-7;/h9H,2-5,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSADRMSXRQSFGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC12CC(C1)(C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.73 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
amine hydrochloride](/img/structure/B6607515.png)
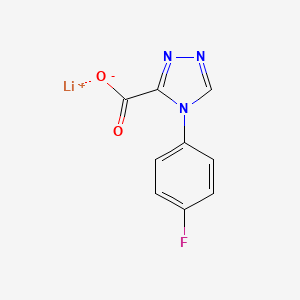
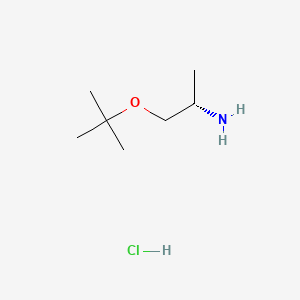
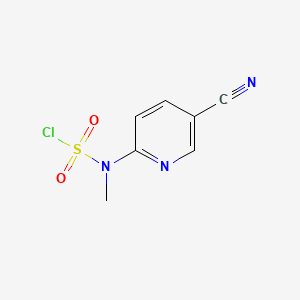
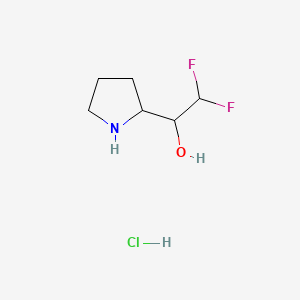
![4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-2-amine dihydrochloride](/img/structure/B6607564.png)
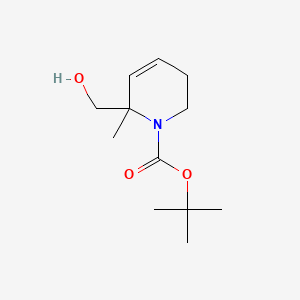
![4-{[(tert-butoxy)carbonyl]amino}-2-chloro-1,3-thiazole-5-carboxylic acid](/img/structure/B6607573.png)
![tert-butyl6-amino-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B6607595.png)
![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B6607596.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-fluorocyclobutane-1-carboxylicacid](/img/structure/B6607602.png)

![octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride](/img/structure/B6607614.png)

